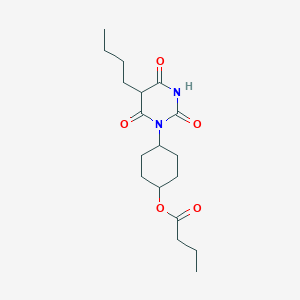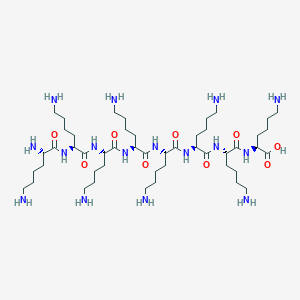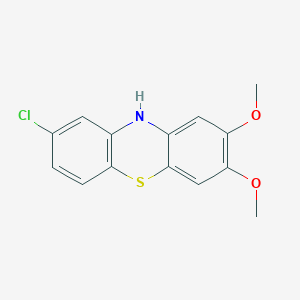
8-Chloro-2,3-dimethoxy-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,3-dimethoxy-10H-phenothiazine is a derivative of phenothiazine, a compound known for its versatile applications in various fields such as medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their unique chemical properties and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,3-dimethoxy-10H-phenothiazine typically involves the chlorination of 2,3-dimethoxyphenothiazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 8th position. Common reagents used in this process include chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2,3-dimethoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different pharmacological or industrial applications .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and 8-Chloro-2,3-dimethoxy-10H-phenothiazine may have similar therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine receptors, which play a crucial role in the central nervous system. The compound may also interact with other pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 2-Chloro-10H-phenothiazine
- 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol
- Phenothiazine
Comparison: 8-Chloro-2,3-dimethoxy-10H-phenothiazine is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
25946-92-3 |
|---|---|
Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
8-chloro-2,3-dimethoxy-10H-phenothiazine |
InChI |
InChI=1S/C14H12ClNO2S/c1-17-11-6-10-14(7-12(11)18-2)19-13-4-3-8(15)5-9(13)16-10/h3-7,16H,1-2H3 |
InChI Key |
BVYGHELZSUKRFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


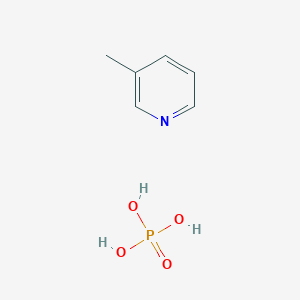
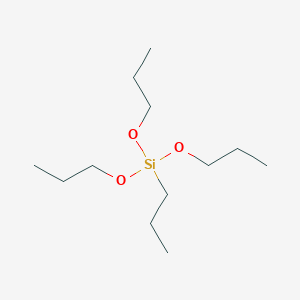

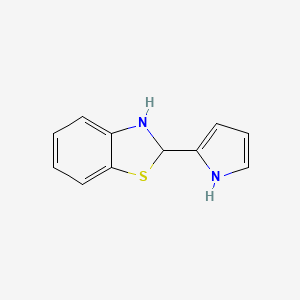
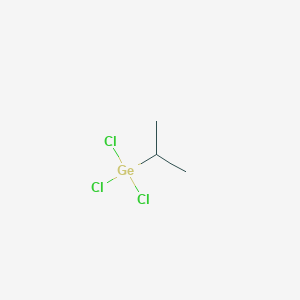
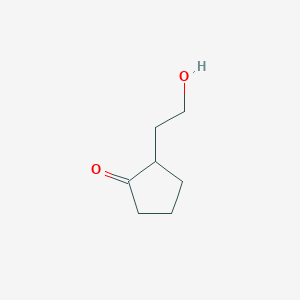
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
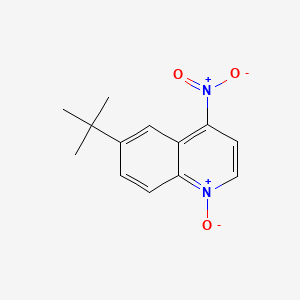
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
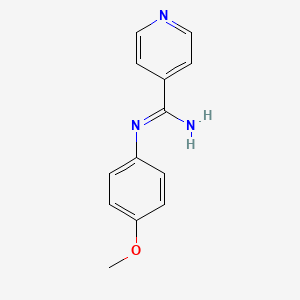
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
